3-(Benzylamino)-2,3-Dihydrothiophen-1,1-dioxid-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

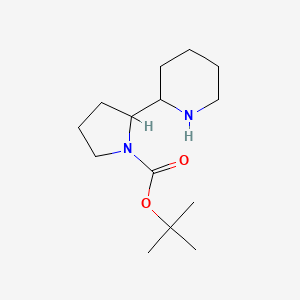

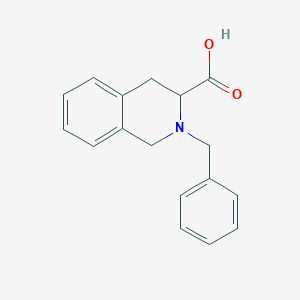

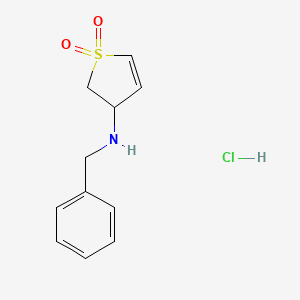

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring, a benzylamino group, and a sulfone group

Wissenschaftliche Forschungsanwendungen

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that similar compounds, such as benzothiadiazine-derived positive allosteric modulators, have been found to exhibit binding affinities at the ampa receptor .

Biochemical Pathways

Compounds with a similar structure have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it can bind to specific proteins, altering their conformation and activity. For example, it has been observed to interact with heat shock proteins (HSPs), which are crucial for protein folding and stress response . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), this compound can alter gene expression and cellular metabolism . In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit proliferation, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of action of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For instance, its interaction with COX enzymes involves the formation of hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can modulate gene expression by affecting transcription factors and epigenetic regulators . These molecular interactions contribute to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade under extreme pH or temperature . Long-term exposure to this compound in cell culture models has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of considering temporal factors when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 (CYP) enzymes . The metabolism of this compound can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) and lactate dehydrogenase (LDH).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Introduction of the Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophilic precursor on the thiophene ring.

Oxidation to Form the Sulfone Group: The thiophene ring is oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or thiol group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino group or the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Benzylamine, various electrophiles and nucleophiles.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones with additional functional groups.

Reduction Products: Thiols, sulfides.

Substitution Products: Various substituted thiophenes and benzylamino derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Benzylamino-1,2-Benzisothiazole 1,1-Dioxide: Similar structure but with a benzisothiazole ring instead of a thiophene ring.

2,3,4-Trisubstituent Thiophene Derivatives: Compounds like articaine, which is used as a dental anesthetic.

Uniqueness

3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide hydrochloride is unique due to its specific combination of a thiophene ring, benzylamino group, and sulfone group, which imparts distinct chemical and biological properties .

Eigenschaften

IUPAC Name |

N-benzyl-1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S.ClH/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10;/h1-7,11-12H,8-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSSXXRHGRLDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)